molecular formula C13H33NO2Si3 B13951268 Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester CAS No. 55125-15-0

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester

Cat. No.: B13951268
CAS No.: 55125-15-0
M. Wt: 319.66 g/mol
InChI Key: CAYUWFAMARZETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is a specialized organic compound that belongs to the class of silyl esters. This compound is characterized by the presence of trimethylsilyl groups, which are known for their stability and resistance to hydrolysis. The compound’s unique structure makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester typically involves the reaction of propanoic acid derivatives with trimethylsilyl reagents. One common method is the reaction of propanoic acid with bis(trimethylsilyl)amine in the presence of a catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the silyl groups and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted silyl esters. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The molecular pathways involved include the formation of stable silyl intermediates, which can undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, trimethylsilyl ester
  • Glyceric acid, tris(trimethylsilyl) derivative
  • Phosphonic acid, bis(trimethylsilyl) ester

Uniqueness

Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester is unique due to the presence of both bis(trimethylsilyl)amino and trimethylsilyl ester groups. This dual functionality provides enhanced stability and reactivity compared to similar compounds. The compound’s unique structure allows it to participate in a wider range of chemical reactions and applications .

Properties

CAS No.

55125-15-0

Molecular Formula

C13H33NO2Si3

Molecular Weight

319.66 g/mol

IUPAC Name

trimethylsilyl 3-[bis(trimethylsilyl)amino]-2-methylpropanoate

InChI

InChI=1S/C13H33NO2Si3/c1-12(13(15)16-19(8,9)10)11-14(17(2,3)4)18(5,6)7/h12H,11H2,1-10H3

InChI Key

CAYUWFAMARZETO-UHFFFAOYSA-N

Canonical SMILES

CC(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.